molecular formula C10H18O2 B12766303 (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol CAS No. 22628-11-1

(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol

Cat. No.: B12766303
CAS No.: 22628-11-1
M. Wt: 170.25 g/mol
InChI Key: BCTBAGTXFYWYMW-WCBMZHEXSA-N
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Description

Linalool Oxide Pyranoid, Cis-(-)- . This compound is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. Linalool Oxide Pyranoid, Cis-(-)- has a molecular formula of C10H18O2 and a molecular weight of 170.2487 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Linalool Oxide Pyranoid, Cis-(-)- typically involves the oxidation of linalool. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the pyranoid oxide.

Industrial Production Methods

Industrial production of Linalool Oxide Pyranoid, Cis-(-)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The purification of the final product is achieved through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Linalool Oxide Pyranoid, Cis-(-)- undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide back to linalool or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of linalool, depending on the reaction conditions and reagents used.

Scientific Research Applications

Linalool Oxide Pyranoid, Cis-(-)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in aromatherapy and as a component of essential oils.

    Industry: Used in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Linalool Oxide Pyranoid, Cis-(-)- involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of the central nervous system, particularly by interacting with neurotransmitter receptors. The compound may also influence cellular pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Linalool: The parent compound, a naturally occurring terpene alcohol.

    Linalyl Acetate: An ester derivative of linalool.

    Geraniol: Another terpene alcohol with similar properties.

Uniqueness

Linalool Oxide Pyranoid, Cis-(-)- is unique due to its specific structural configuration and the presence of the pyranoid oxide group. This gives it distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

22628-11-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol

InChI

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3/t8-,10+/m0/s1

InChI Key

BCTBAGTXFYWYMW-WCBMZHEXSA-N

Isomeric SMILES

C[C@]1(CC[C@@H](C(O1)(C)C)O)C=C

Canonical SMILES

CC1(C(CCC(O1)(C)C=C)O)C

Origin of Product

United States

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